Cas no 1346447-33-3 (N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide)
N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide Chemical and Physical Properties
Names and Identifiers
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- N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide
- N-(5-Fluoro-3-(hydroxymethyl)-pyridin-2-yl)pivalamide
- N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide, AldrichCPR
- N-[5-fluoro-3-(hydroxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide
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- MDL: MFCD20487124
- Inchi: 1S/C11H15FN2O2/c1-11(2,3)10(16)14-9-7(6-15)4-8(12)5-13-9/h4-5,15H,6H2,1-3H3,(H,13,14,16)
- InChI Key: LBAFIQNTMZIFLH-UHFFFAOYSA-N
- SMILES: FC1=CN=C(C(=C1)CO)NC(C(C)(C)C)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 253
- Topological Polar Surface Area: 62.2
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 407.2±45.0 °C at 760 mmHg
- Flash Point: 200.1±28.7 °C
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 070994-250mg |
N-(5-Fluoro-3-(hydroxymethyl)-pyridin-2-yl)pivalamide |
1346447-33-3 | 250mg |
$461.00 | 2023-09-08 | ||
| TRC | F600010-10mg |
N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide |
1346447-33-3 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F600010-50mg |
N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide |
1346447-33-3 | 50mg |
$ 160.00 | 2022-06-04 | ||
| TRC | F600010-100mg |
N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide |
1346447-33-3 | 100mg |
$ 250.00 | 2022-06-04 | ||
| Ambeed | A595335-1g |
N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide |
1346447-33-3 | 97% | 1g |
$720.0 | 2024-04-24 | |
| abcr | AB369029-1 g |
N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide |
1346447-33-3 | 1g |
€933.50 | 2023-06-20 | ||
| abcr | AB369029-1g |
N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide; . |
1346447-33-3 | 1g |
€933.50 | 2025-02-21 |
N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide Suppliers
N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide
Research Briefing on N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide (CAS: 1346447-33-3)
N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide (CAS: 1346447-33-3) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique pyridine core and pivalamide moiety, has recently garnered attention due to its potential applications in drug discovery and development. Recent studies have explored its role as a key intermediate in the synthesis of novel therapeutic agents, particularly in the context of kinase inhibitors and anti-inflammatory drugs.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's utility in the development of selective kinase inhibitors. The research demonstrated that N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide serves as a versatile building block for the synthesis of pyridine-based inhibitors targeting specific kinases involved in inflammatory pathways. The study employed a combination of computational modeling and in vitro assays to validate the compound's efficacy, revealing promising inhibitory activity against key kinases such as JAK1 and JAK3.
Further investigations into the pharmacokinetic properties of N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide were conducted by a team at the University of Cambridge. Their findings, published in Bioorganic & Medicinal Chemistry Letters, indicated that the compound exhibits favorable metabolic stability and bioavailability, making it a suitable candidate for further preclinical development. The researchers utilized advanced LC-MS techniques to assess the compound's stability in human liver microsomes, reporting a half-life of over 120 minutes, which is indicative of robust metabolic resistance.
In addition to its pharmacological potential, recent synthetic chemistry studies have focused on optimizing the production of N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide. A 2024 paper in Organic Process Research & Development detailed a scalable and cost-effective synthetic route, achieving an overall yield of 78% with high purity (>99%). The methodology emphasized green chemistry principles, employing water as a solvent and minimizing the use of hazardous reagents, which aligns with the growing demand for sustainable pharmaceutical manufacturing practices.
Looking ahead, the compound's role in the development of next-generation therapeutics is expected to expand. Ongoing research is exploring its incorporation into bifunctional molecules that combine kinase inhibition with other modalities, such as proteolysis-targeting chimeras (PROTACs). Preliminary data from these studies suggest that N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide could serve as a critical linker or functional group in such constructs, offering new avenues for targeted drug delivery and enhanced therapeutic efficacy.
In conclusion, N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide (CAS: 1346447-33-3) represents a promising scaffold in medicinal chemistry, with demonstrated applications in kinase inhibition and potential for broader therapeutic use. Continued research into its synthetic optimization, pharmacokinetics, and mechanistic insights will be essential to fully realize its clinical potential. This briefing underscores the importance of this compound in contemporary drug discovery efforts and highlights the need for interdisciplinary collaboration to advance its development.
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